Methyl cis-3-(boc-amino)cyclobutanecarboxylate
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Overview
Description
Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound contains a cyclobutane ring, which is a four-membered ring structure, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-3-(boc-amino)cyclobutanecarboxylate can be synthesized through a multi-step processThe reaction typically requires specific conditions such as controlled temperature and the use of catalysts to ensure the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated systems for precise control of reaction parameters, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-(boc-amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives .
Scientific Research Applications
Methyl cis-3-(boc-amino)cyclobutanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl cis-3-(boc-amino)cyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl cis-3-(amino)cyclobutanecarboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl trans-3-(boc-amino)cyclobutanecarboxylate: Differs in the stereochemistry of the cyclobutane ring.
Methyl cis-3-(boc-amino)cyclopentanecarboxylate: Contains a five-membered ring instead of a four-membered ring.
Uniqueness
Methyl cis-3-(boc-amino)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a Boc-protected amino group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVCFPGOOEUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-63-9, 1101173-77-6 |
Source
|
Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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